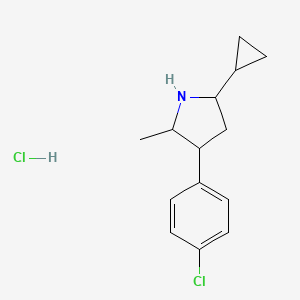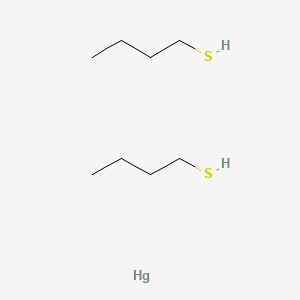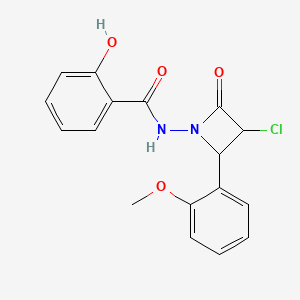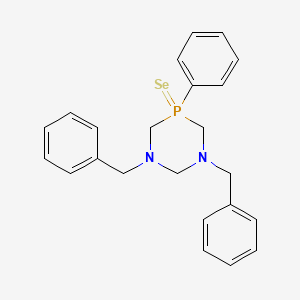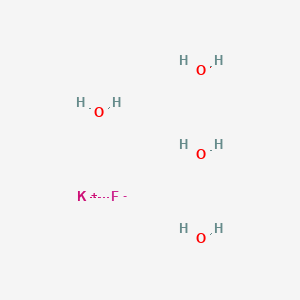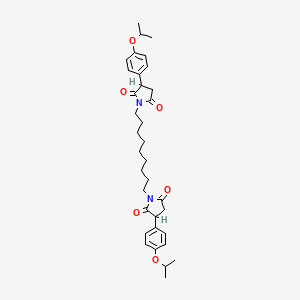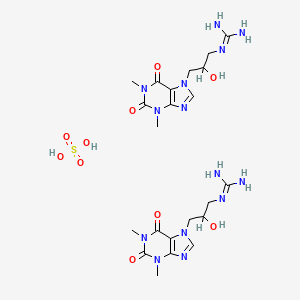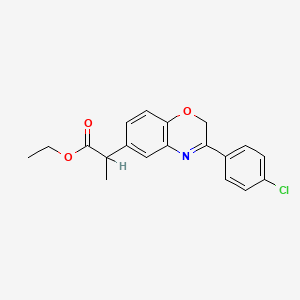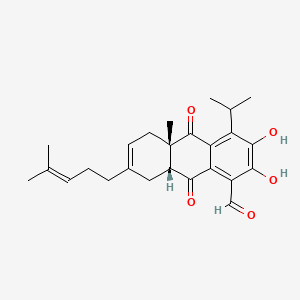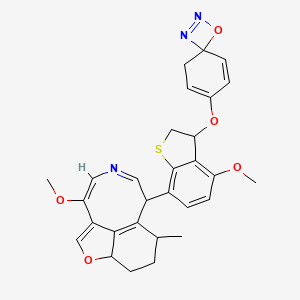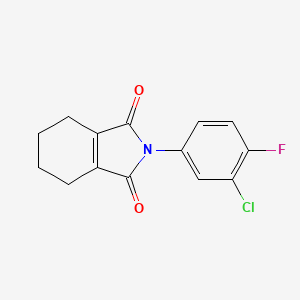
1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoindole ring system substituted with a 3-chloro-4-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the 3-chloro-4-fluorophenyl Group: The 3-chloro-4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable halogenated precursor.
Hydrogenation: The final step involves the hydrogenation of the isoindole core to obtain the tetrahydroisoindole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
化学反应分析
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole-1,3-dione derivatives, while reduction may produce fully saturated tetrahydroisoindole compounds.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core structure but differ in their substituents.
Tetrahydroisoindole derivatives: These compounds have a similar tetrahydroisoindole ring system but may have different functional groups attached.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro- is unique due to the presence of both the 3-chloro-4-fluorophenyl group and the tetrahydroisoindole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
59648-00-9 |
|---|---|
分子式 |
C14H11ClFNO2 |
分子量 |
279.69 g/mol |
IUPAC 名称 |
2-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-7-8(5-6-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7H,1-4H2 |
InChI 键 |
AAGOYABWFCDOOO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



